4-Chloro-2-(2-methoxyethoxy)phenol
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Overview
Description
4-Chloro-2-(2-methoxyethoxy)phenol is a chemical compound with the molecular formula C9H11ClO3 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethoxy)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of a strong acid or base to facilitate the formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce a variety of substituted phenols .
Scientific Research Applications
4-Chloro-2-(2-methoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-catalyzed reactions involving phenolic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)phenol involves its interaction with biological targets, such as enzymes and cell membranes. The phenolic group can disrupt cell membranes by interacting with lipid bilayers, leading to cell lysis. Additionally, the compound can inhibit enzyme activity by binding to active sites and interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but with a methyl group instead of the 2-(2-methoxyethoxy) group.
4-Chloro-3-methylphenol: Another chlorinated phenol with a different substitution pattern.
4-Chloro-2-ethylphenol: Contains an ethyl group instead of the 2-(2-methoxyethoxy) group.
Uniqueness
4-Chloro-2-(2-methoxyethoxy)phenol is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and may influence its reactivity and biological activity compared to other chlorinated phenols .
Properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIWUETZURFQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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